molecular formula C6H4ClNO2 B15294756 4-Chloro-3-hydroxypyridine-2-carbaldehyde

4-Chloro-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B15294756
M. Wt: 157.55 g/mol
InChI Key: IPJCJOXHIYFMOW-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the fourth position, a hydroxyl group at the third position, and an aldehyde group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and hydroxyl groups, along with the aldehyde functionality, makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

This compound is characterized by the presence of a hydroxyl group and an aldehyde group, which can participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. A notable study assessed a series of related compounds against various bacteria and fungi using the serial broth dilution method.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateHighLow
5c (analog)HighVery HighModerate
4p (analog)LowModerateHigh

The results indicated that while this compound showed moderate activity against E. coli, it exhibited high sensitivity towards S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. A study on platinum(II) complexes derived from related pyridine compounds demonstrated promising antitumor activity.

Case Study: Platinum(II) Complexes

In vitro tests were conducted on HeLa cells using MTT assays to evaluate the anticancer efficacy of synthesized platinum complexes. The IC50 values for some complexes were reported as follows:

ComplexIC50 Value (μM)
[Pt(HyPyMe)Cl]107.16
[Pt(HyPyPyrd)Cl]132.13

These results suggest that modifications to the pyridine structure can enhance anticancer activity, with certain derivatives showing significantly lower IC50 values compared to traditional treatments .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE). The presence of substituents on the pyridine ring has been shown to influence inhibitory potency.

Table 2: Enzyme Inhibition Potency

CompoundAChE Inhibition IC50 (nM)
Unsubstituted Tacrine25
Chlorine-substituted Compound15
Methoxy-substituted Compound30

The data indicates that the chlorine atom enhances the inhibitory activity against AChE compared to unsubstituted compounds .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H

InChI Key

IPJCJOXHIYFMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)C=O

Origin of Product

United States

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